molecular formula C21H24F4O4 B5101709 1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate

1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate

Cat. No.: B5101709
M. Wt: 416.4 g/mol
InChI Key: LITJOVYGBCQFMZ-UHFFFAOYSA-N
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Description

1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate is a complex organic compound with unique structural features. This compound is characterized by the presence of fluorinated alkyl groups and a bicyclic heptanyl moiety, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F4O4/c1-19(2)12-8-9-20(19,3)15(10-12)29-17(27)14-7-5-4-6-13(14)16(26)28-11-21(24,25)18(22)23/h4-7,12,15,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITJOVYGBCQFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3C(=O)OCC(C(F)F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate involves multiple steps. One common method includes the esterification of benzene-1,2-dicarboxylic acid with 2,2,3,3-tetrafluoropropanol and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated alkyl groups, where nucleophiles replace fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorinated alkyl groups and bicyclic heptanyl moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: A fluorinated ether with similar structural features.

    2,2,3,3-Tetrafluoropropyl methacrylate: A fluorinated ester used in polymer synthesis.

Uniqueness

1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate stands out due to its unique combination of fluorinated alkyl groups and a bicyclic heptanyl moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

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